molecular formula C15H12N4O3 B6418013 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1189316-31-1

3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No. B6418013
CAS RN: 1189316-31-1
M. Wt: 296.28 g/mol
InChI Key: FICAZBCTAHKJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole, also known as 3-BODCP, is a member of the oxadiazole family of heterocyclic compounds. It is an aromatic heterocyclic compound that contains both an oxygen and nitrogen atom. It is a colorless, odorless solid that is soluble in organic solvents. 3-BODCP has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been studied extensively as a potential therapeutic agent for a variety of diseases and conditions. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been studied as a potential treatment for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis. It has also been studied as a potential treatment for depression, anxiety, and bipolar disorder.

Mechanism of Action

The exact mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound acts as an agonist at multiple receptor sites in the brain. Specifically, it has been found to act as an agonist at the 5-HT1A, 5-HT2A, and 5-HT2C serotonin receptors. It has also been found to act as an agonist at the α2-adrenergic and D2-dopamine receptors, as well as the mu-opioid receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole are not fully understood. However, it has been found to have a variety of effects on the central nervous system. It has been found to reduce anxiety, depression, and pain, as well as to improve cognition and memory. In addition, 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a safe compound with low toxicity. However, there are some limitations to its use in laboratory experiments. For example, its exact mechanism of action is not fully understood, and its effects on the body have not been fully characterized. Additionally, 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is not very stable and can degrade over time.

Future Directions

There are several future directions for research on 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole. These include further characterization of its mechanism of action and biochemical and physiological effects, as well as development of new synthesis methods and improved formulations. Additionally, further research is needed to explore its potential therapeutic applications, such as in the treatment of neurological disorders, depression, anxiety, and bipolar disorder. Finally, research is needed to explore its potential applications in materials science and organic synthesis.

Synthesis Methods

3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can be synthesized from the reaction of 1,3-benzodioxole and 3-cyclopropyl-1H-pyrazole-5-carbaldehyde. The reaction is catalyzed by a base such as sodium hydroxide and proceeds in a two-step process. In the first step, the 1,3-benzodioxole reacts with the 3-cyclopropyl-1H-pyrazole-5-carbaldehyde to form a dioxolane intermediate. In the second step, the dioxolane intermediate is protonated and cyclized to form 3-(2H-1,3-benzodioxol-5-yl)-5-(3-cyclopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(5-cyclopropyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-2-8(1)10-6-11(18-17-10)15-16-14(19-22-15)9-3-4-12-13(5-9)21-7-20-12/h3-6,8H,1-2,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICAZBCTAHKJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.